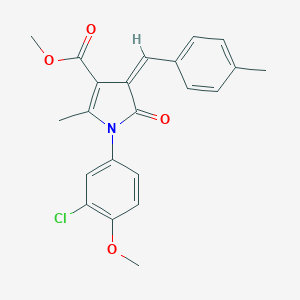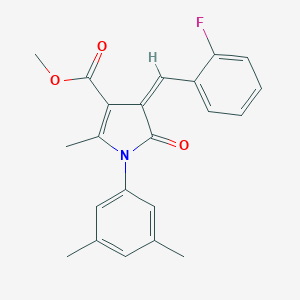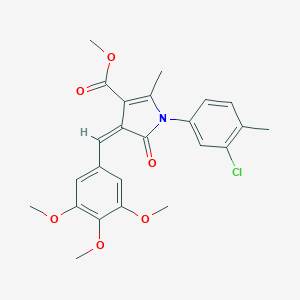
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as DFP-1080 and belongs to the class of pyrrolidinedione derivatives. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biochemistry have been extensively researched.
Wirkmechanismus
The exact mechanism of action of DFP-1080 is not yet fully understood. However, it is believed to exert its effects by binding to the sigma-2 receptor, which is involved in various cellular processes, such as apoptosis and cell proliferation. By binding to this receptor, DFP-1080 may induce cell death in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
DFP-1080 has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have anti-inflammatory properties, which may have potential applications in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-1080 has several advantages as a research tool. It is a highly specific sigma-2 receptor ligand, which makes it a valuable tool for investigating the role of this receptor in various cellular processes. Additionally, it has been shown to have low toxicity, which makes it a safer alternative to other compounds that are commonly used in research.
However, there are also limitations to using DFP-1080 in lab experiments. Its synthesis requires expertise in organic chemistry, which may limit its accessibility to researchers who do not have a background in this field. Additionally, its high specificity for the sigma-2 receptor may limit its applications in research that involves other cellular processes.
Zukünftige Richtungen
There are several future directions for research on DFP-1080. One potential application is in the development of cancer treatments that target the sigma-2 receptor. Additionally, further research is needed to fully understand the mechanism of action of DFP-1080 and its potential applications in other areas of medicine and biochemistry. Finally, there is a need for the development of more efficient and accessible synthesis methods for DFP-1080 to make it more widely available to researchers.
Synthesemethoden
The synthesis of DFP-1080 involves a multistep process that requires expertise in organic chemistry. The initial step involves the reaction of 4-fluorophenylhydrazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid, which results in the formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl) hydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to produce the final product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
DFP-1080 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-2 receptor, which is a protein that is overexpressed in various types of cancer cells. This has led to investigations into the potential use of DFP-1080 as a cancer treatment.
Eigenschaften
Molekularformel |
C15H14FN3O2 |
|---|---|
Molekulargewicht |
287.29 g/mol |
IUPAC-Name |
3-(3,5-dimethylpyrazol-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14FN3O2/c1-9-7-10(2)19(17-9)13-8-14(20)18(15(13)21)12-5-3-11(16)4-6-12/h3-7,13H,8H2,1-2H3 |
InChI-Schlüssel |
QUUCGEMNZFWRKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C |
Kanonische SMILES |
CC1=CC(=NN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]acetamide](/img/structure/B297393.png)
![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)
![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)


![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)


![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
